molecular formula C8H11N5O B1393259 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine CAS No. 1283109-42-1

5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1393259
CAS No.: 1283109-42-1
M. Wt: 193.21 g/mol
InChI Key: AASSEONVMSJIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-isopropyl-1H-pyrazole-5-carboxylic acid hydrazide with a suitable nitrile oxide. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-Isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(1-Isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: The compound is studied for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Isopropyl-1H-pyrazol-5-ylboronic acid: This compound shares the pyrazole ring but differs in its functional groups.

    1-Isopropyl-1H-pyrazole-5-carboxylic acid: Another related compound with a carboxylic acid group instead of the oxadiazole ring.

Uniqueness

5-(1-Isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-5(2)13-6(3-4-10-13)7-11-12-8(9)14-7/h3-5H,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASSEONVMSJIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.